molecular formula C9H7FN8 B11471532 5-{[5-(3-fluorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole

5-{[5-(3-fluorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole

Cat. No.: B11471532
M. Wt: 246.20 g/mol
InChI Key: ZHKCYPOCAPISRJ-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole is a synthetic organic compound that features a fluorinated phenyl group and two tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with hydrazine hydrate to form 3-fluorophenylhydrazine.

    Cyclization to Tetrazole: The 3-fluorophenylhydrazine is then reacted with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

    Methylation: The resulting tetrazole intermediate is methylated using methyl iodide to introduce the methyl group at the desired position.

    Final Cyclization: The methylated intermediate undergoes a final cyclization step to form the second tetrazole ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the tetrazole rings.

    Reduction: Reduction reactions may target the fluorophenyl group or the tetrazole rings.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation products may include various oxidized forms of the tetrazole rings.

    Reduction: Reduction products may include partially or fully reduced forms of the compound.

    Substitution: Substitution products will depend on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities or receptor binding.

Medicine

    Drug Development: Due to its structural similarity to bioactive molecules, it can be explored as a potential drug candidate for various therapeutic applications.

Industry

    Polymer Additives: The compound can be used as an additive in polymer formulations to enhance specific properties such as thermal stability or flame retardancy.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole rings can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: Lacks the fluorine atom and the second tetrazole ring.

    5-(4-Fluorophenyl)-2H-tetrazole: Similar structure but with the fluorine atom in a different position.

    2-Methyl-2H-tetrazole: Contains a methyl group but lacks the phenyl and fluorine substituents.

Uniqueness

The presence of both a fluorinated phenyl group and two tetrazole rings distinguishes 5-(3-fluorophenyl)-2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,2,3,4-tetrazole from other similar compounds. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7FN8

Molecular Weight

246.20 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-(2H-tetrazol-5-ylmethyl)tetrazole

InChI

InChI=1S/C9H7FN8/c10-7-3-1-2-6(4-7)9-13-17-18(14-9)5-8-11-15-16-12-8/h1-4H,5H2,(H,11,12,15,16)

InChI Key

ZHKCYPOCAPISRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(N=N2)CC3=NNN=N3

Origin of Product

United States

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